molecular formula C18H19NO3 B5231595 N-(4-acetylphenyl)-3-propoxybenzamide

N-(4-acetylphenyl)-3-propoxybenzamide

Cat. No.: B5231595
M. Wt: 297.3 g/mol
InChI Key: QAQHKPVXTNJUAL-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-3-propoxybenzamide is a benzamide derivative characterized by a 4-acetylphenyl group attached to the amide nitrogen and a 3-propoxybenzoyl backbone. This compound is of interest in medicinal chemistry due to its structural features, which include an electron-withdrawing acetyl group and a propoxy chain that may influence solubility, bioavailability, and target binding.

Properties

IUPAC Name

N-(4-acetylphenyl)-3-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-3-11-22-17-6-4-5-15(12-17)18(21)19-16-9-7-14(8-10-16)13(2)20/h4-10,12H,3,11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAQHKPVXTNJUAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-3-propoxybenzamide typically involves the reaction of 4-acetylphenylamine with 3-propoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-3-propoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Concentrated nitric acid for nitration; halogens like bromine for halogenation.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of advanced materials with specific functional properties.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-3-propoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group can form hydrogen bonds with active site residues, while the propoxy group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical differences between N-(4-acetylphenyl)-3-propoxybenzamide and its analogs:

Compound Name Substituent Features Molecular Weight (g/mol) Key Properties/Applications Reference ID
This compound 4-acetylphenyl, 3-propoxybenzoyl Not provided Hypothesized enhanced binding affinity -
N-(4-phenyl-1,2,5-oxadiazol-3-yl)-3-propoxybenzamide Phenyl-1,2,5-oxadiazole substitution Not provided Potential metabolic stability
N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-propoxybenzamide 4-methoxyphenyl-1,2,5-oxadiazole 353.37 Increased lipophilicity
N-(3-Acetyl-2-hydroxyphenyl)-4-(4-phenylbutoxy)benzamide 3-acetyl-2-hydroxyphenyl, 4-phenylbutoxy Not provided Enhanced polarity due to hydroxyl
3-{[2-(4-isobutylphenyl)propanoyl]amino}-N-(3-methylphenyl)benzamide Isobutylphenyl-propanoyl, 3-methylphenyl 414.54 Steric hindrance effects

Functional Group Impact on Properties

Electron-Withdrawing vs. Electron-Donating Groups
  • In contrast, the methoxy group in N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-propoxybenzamide is electron-donating, which may enhance metabolic stability but reduce reactivity .
  • The hydroxyl group in N-(3-Acetyl-2-hydroxyphenyl)-4-(4-phenylbutoxy)benzamide introduces hydrogen-bonding capacity, improving aqueous solubility compared to the acetylated analog .
Chain Length and Lipophilicity
  • The propoxy chain in the target compound balances lipophilicity and solubility.
Heterocyclic vs. Aromatic Substitutions
  • The 1,2,5-oxadiazole ring in N-(4-phenyl-1,2,5-oxadiazol-3-yl)-3-propoxybenzamide is a bioisostere for ester or amide groups, offering metabolic resistance and improved pharmacokinetics . The absence of such a heterocycle in the target compound may render it more susceptible to enzymatic degradation.

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